molecular formula C11H17N3O5 B3029293 Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate CAS No. 612511-76-9

Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate

Cat. No. B3029293
CAS RN: 612511-76-9
M. Wt: 271.27
InChI Key: IVGXDXNPUVNZRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic or commercially available compounds. For instance, the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, begins with L-aspartic acid and involves selective methylation, Boc-protection, acylation, reduction, and oxidation steps, achieving an overall yield of about 41% . Similarly, (S)-Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate is synthesized from l-DOPA with protection, iodination, and various spectroscopic confirmations . These methods could potentially be adapted for the synthesis of Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using various spectroscopic techniques such as IR, NMR (1H, 13C, 2D COSY, HSQC), ESI-MS, and HRMS . X-ray crystallography is also used to determine the structure of certain compounds, as seen in the study of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate . These techniques would be essential in analyzing the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes reactions such as Boc-protection, acylation, reduction, and oxidation . The formation of unexpected products and rearrangements can occur, as seen in the formation of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate from isoxazole derivatives . The synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives involves condensation reactions under microwave irradiation . These reactions provide insight into the potential reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic methods and thermal analyses . The stability of the molecular structure, as well as the presence of intramolecular hydrogen bonds, can be determined through these analyses . Such properties would be relevant to the analysis of this compound, although specific data on this compound is not provided in the papers.

Scientific Research Applications

Synthesis of New Chemical Compounds

Research involving Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate primarily focuses on the synthesis of novel chemical compounds. Ivanov et al. (2017) explored the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines, utilizing related oxadiazole compounds in their methodology. This research contributes to the development of new chemical entities with potential applications in various fields, including medicinal chemistry (Ivanov, Mironovich, Rodinovskaya, & Shestopalov, 2017).

Facilitating Medicinal Chemistry Research

Ž. Jakopin (2018) discussed the preparation of derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, demonstrating how these derivatives can be used as building blocks in medicinal chemistry. This indicates the potential of this compound derivatives in drug development and other pharmaceutical applications (Jakopin, 2018).

Contribution to Organic Chemistry

Pevzner (2003) conducted research on the reaction of 2,4-difunctional esters of 5-tert-butylfuran-3-carboxylic acid with nucleophilic reagents. This study, which includes compounds structurally related to this compound, contributes to the understanding of organic synthesis processes and the development of new synthetic methodologies (Pevzner, 2003).

Application in Synthesis of Chiral Intermediates

Zhang Xingxian (2012) described the synthesis of Methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate important in pharmaceutical synthesis. This highlights the role of related oxadiazole derivatives in creating chiral intermediates for more complex molecular syntheses (Zhang Xingxian, 2012).

Exploration of Physical and Chemical Properties

Dinesh et al. (2010) synthesized S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate and explored its physical and chemical properties through various spectroscopic methods. This research provides insights into the structural and functional characteristics of compounds related to this compound (Dinesh, Manjunath, Naveen, Abiraj, Baba, Gowda, Sridhar, & Prasad, 2010).

Potential in Drug Discovery

Research by IndrasenaReddy et al. (2017) on ethyl imidazole-1-carboxylate, which is structurally similar to this compound, highlighted its use in synthesizing biologically interesting heterocycles. This study underscores the potential of oxadiazole derivatives in drug discovery, especially for anti-mycobacterial activity (IndrasenaReddy, Aruna, Sudhakarbabu, Yogeeswari, & Sriram, 2017).

Mechanism of Action

Safety and Hazards

Safety data sheets provide information on the hazards associated with similar compounds. For example, the safety data sheet for 3-[(TERT-BUTOXYCARBONYL)AMINO]ETHYL METHANESULFONATE indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions in the research of similar compounds could involve the development of novel room temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids . This could expand the applicability of these compounds in organic synthesis .

properties

IUPAC Name

ethyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-oxadiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-5-17-9(15)8-13-7(14-19-8)6-12-10(16)18-11(2,3)4/h5-6H2,1-4H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGXDXNPUVNZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678857
Record name Ethyl 3-{[(tert-butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

612511-76-9
Record name Ethyl 3-{[(tert-butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.